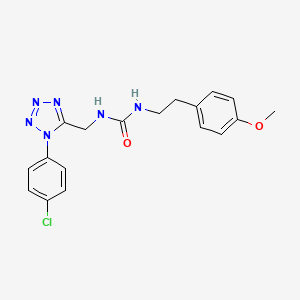

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

This compound is a urea derivative featuring a tetrazole moiety substituted with a 4-chlorophenyl group and a 4-methoxyphenethyl chain. The tetrazole ring (a five-membered aromatic heterocycle with four nitrogen atoms) is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design .

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2/c1-27-16-8-2-13(3-9-16)10-11-20-18(26)21-12-17-22-23-24-25(17)15-6-4-14(19)5-7-15/h2-9H,10-12H2,1H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSPGZIOYCTBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

Attachment of the Tetrazole Ring to the Chlorophenyl Group: This step involves the reaction of the tetrazole ring with a chlorophenyl derivative under specific conditions to form the desired intermediate.

Formation of the Urea Derivative: The final step involves the reaction of the intermediate with 4-methoxyphenethylamine and an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group are believed to play a crucial role in its biological activity by binding to target proteins or enzymes, thereby modulating their function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to urea-tetrazole derivatives from the evidence, focusing on substituent effects, synthesis efficiency, and physical properties.

Table 1: Comparative Analysis of Urea-Tetrazole Derivatives

Key Observations:

- Synthetic Efficiency : Yields vary significantly among analogs. For example, 2-chlorophenyl-substituted urea (90% yield) outperforms 4-fluorophenyl derivatives (62%), suggesting halogen position impacts reaction efficiency . The target compound’s synthesis route is unspecified, but methoxy groups (as in SI98) may require anhydrous conditions (e.g., THF) for stability .

- Thermal Stability : Higher melting points (e.g., 253–255°C for 2-chlorophenyl urea) correlate with crystalline packing and stronger intermolecular forces, likely due to halogen interactions . The target’s methoxy group may reduce melting points compared to halogenated analogs.

- Functional Group Effects: Electron-Withdrawing Groups (EWGs): Chlorine (Cl) and trifluoromethyl (CF3) enhance electrophilicity and binding to hydrophobic pockets, as seen in A5’s design for improved activity .

Inferred Structure-Activity Relationships (SAR)

While direct activity data for the target compound is unavailable, insights from analogs suggest:

- Tetrazole-Urea Synergy : The urea linker facilitates hydrogen bonding with targets (e.g., angiotensin receptors in antihypertensive drugs), while tetrazole enhances bioavailability and resistance to oxidation .

- Substituent Positioning : Ortho-substituted halogens (e.g., 2-chlorophenyl in ) may enhance steric hindrance, affecting binding affinity. The target’s para-substituted chlorine and methoxy groups likely optimize spatial alignment with target sites.

- Biological Implications : CF3 groups (as in A5 and SI98) are associated with prolonged half-lives due to increased lipophilicity, whereas hydroxyl groups (A5) improve water solubility . The target’s methoxy group balances these properties but may require formulation adjustments for optimal pharmacokinetics.

Biological Activity

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound with potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a tetrazole ring and various phenyl substituents, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C15H16ClN5O2

- Molecular Weight : 346.75 g/mol

The structure includes a tetrazole ring, which is known for its bioactivity, and a chlorophenyl group that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety is believed to facilitate binding to active sites of target proteins, modulating their activity. Preliminary studies suggest that it may act as an inhibitor for carbonic anhydrases (CAs), which are crucial in various physiological processes including CO2 transport and pH regulation.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. The tetrazole ring enhances its ability to interact with microbial targets, making it a candidate for developing new antibiotics against resistant strains.

Anticancer Activity

Preliminary studies suggest anticancer properties, with the compound showing promise in inhibiting cancer cell proliferation. Its ability to interfere with cellular signaling pathways may contribute to its effectiveness as an anticancer agent.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Carbonic Anhydrase Inhibition :

- Objective : To assess the inhibitory effects on carbonic anhydrases.

- Findings : The compound demonstrated significant inhibition of CA activity, indicating potential therapeutic applications in conditions where CA plays a role, such as glaucoma and epilepsy.

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against various bacterial strains.

- Findings : The compound showed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea | Bromine instead of chlorine | Potentially different biological activity due to halogen variation |

| 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea | Methoxy group instead of chloro | Altered solubility and reactivity profiles |

| 1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea | Chlorine on a different phenyl position | Variation in electronic effects impacting biological activity |

This comparison illustrates how modifications in substituents can influence both chemical reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.